molecular formula C4H3BrN2O B3021686 5-Bromo-2-hydroxypyrimidine CAS No. 214290-49-0

5-Bromo-2-hydroxypyrimidine

Cat. No.: B3021686
CAS No.: 214290-49-0
M. Wt: 174.98 g/mol
InChI Key: VTUDATOSQGYWML-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 5-Bromo-2-hydroxypyrimidine is yeast cytosine deaminase (EC 3.5.4.1) . This enzyme plays a crucial role in the metabolism of cytosine, a component of nucleic acids.

Mode of Action

This compound acts as an inhibitor of yeast cytosine deaminase . It interacts with the enzyme, preventing it from catalyzing the deamination of cytosine. This interaction and the resulting changes can affect the metabolism of nucleic acids in the cell.

Biochemical Pathways

The inhibition of yeast cytosine deaminase by this compound affects the nucleic acid metabolism pathway . This can have downstream effects on DNA replication and protein synthesis, as these processes rely on the proper functioning of nucleic acid metabolism.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of yeast cytosine deaminase . By inhibiting this enzyme, this compound can disrupt nucleic acid metabolism, potentially affecting processes such as DNA replication and protein synthesis.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment , the presence of other molecules that can interact with this compound, and the temperature

Biochemical Analysis

Biochemical Properties

5-Bromo-2-hydroxypyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable interaction is with yeast cytosine deaminase (EC 3.5.4.1), where this compound acts as an inhibitor . This enzyme is involved in the deamination of cytosine to uracil, a crucial step in nucleotide metabolism. The inhibition of yeast cytosine deaminase by this compound occurs through the formation of a covalent hydrate, which disrupts the enzyme’s activity . Additionally, this compound has been employed in the synthesis of platinum(II)-based metallacalix4arenes, which demonstrate non-covalent binding with DNA .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific pathways involved. In cancer research, this compound has been shown to influence cell signaling pathways and gene expression. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can impact cellular metabolism by altering the activity of enzymes involved in nucleotide synthesis and degradation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, as seen with yeast cytosine deaminase . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site. Additionally, this compound can form non-covalent interactions with DNA, which can influence gene expression and DNA replication . These interactions are facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with nucleic acid bases.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider when studying its effects over time. In aqueous solutions at neutral pH, this compound exists in equilibrium between its anionic, parent, and covalent hydrate forms . This equilibrium can influence the compound’s stability and its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth and modulation of immune responses . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress. Therefore, careful consideration of dosage is essential when using this compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to nucleotide metabolism. The compound can be metabolized by enzymes such as cytosine deaminase, which converts it into uracil derivatives . Additionally, this compound can influence metabolic flux by altering the activity of enzymes involved in pyrimidine biosynthesis and degradation . These metabolic interactions can have downstream effects on cellular processes, including DNA replication and repair.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to proteins and nucleic acids, influencing its localization and accumulation . These interactions are crucial for the compound’s biological activity and its ability to modulate cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to the nucleus, where it interacts with DNA and modulates gene expression . Additionally, this compound can be found in the cytoplasm, where it affects enzyme activity and cellular metabolism . The localization of this compound is also influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-hydroxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

5-bromo-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUDATOSQGYWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068090
Record name 2(1H)-Pyrimidinone, 5-bromo-
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Molecular Weight

174.98 g/mol
Source PubChem
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CAS No.

38353-06-9, 214290-49-0
Record name 5-Bromo-2(1H)-pyrimidinone
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Record name 5-Bromo-2-pyrimidinol
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Record name 5-Bromo-2-pyrimidinone
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Record name 5-Bromo-2-hydroxypyrimidine
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Record name 2(1H)-Pyrimidinone, 5-bromo-
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Record name 5-bromo-1H-pyrimidin-2-one
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Record name 5-BROMO-2-PYRIMIDINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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